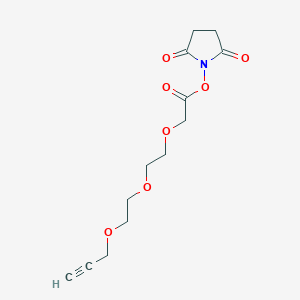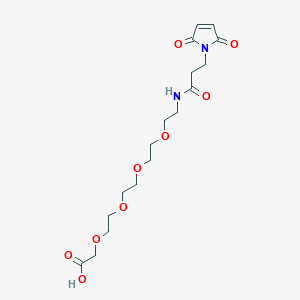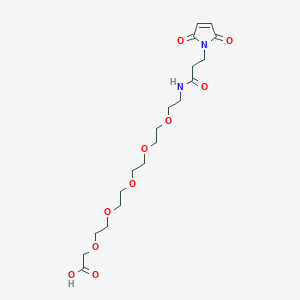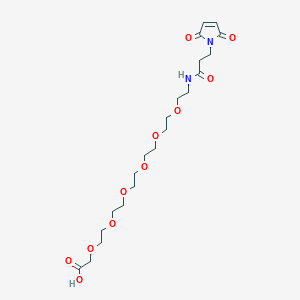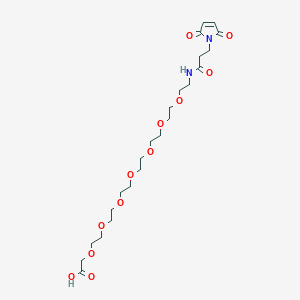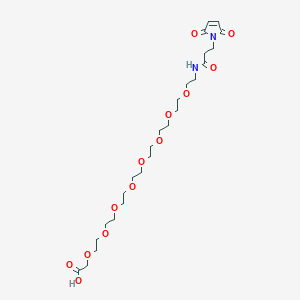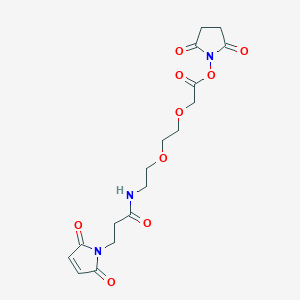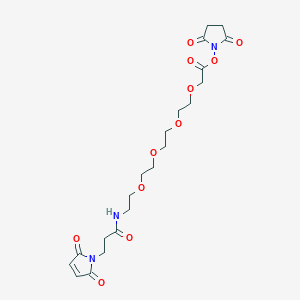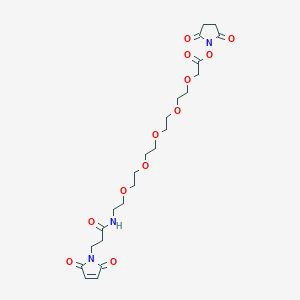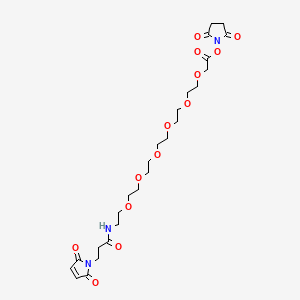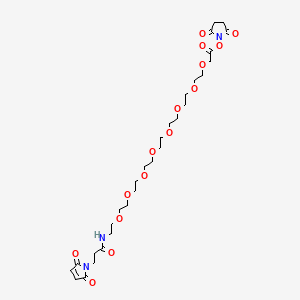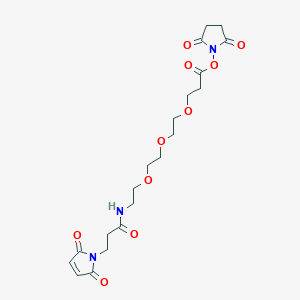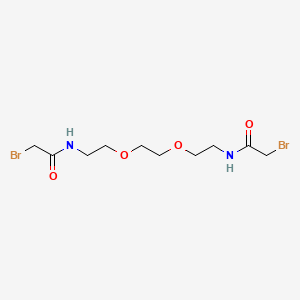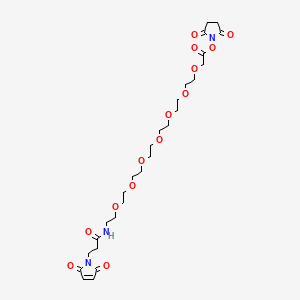
Mal-propionylamido-PEG7-NHS acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mal-propionylamido-PEG7-NHS acetate is a polyethylene glycol (PEG) derivative that features a maleimide group and an N-hydroxysuccinimide (NHS) ester. This compound is widely used in bioconjugation and drug delivery applications due to its ability to form stable amide bonds with primary amines and thiol groups .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Mal-propionylamido-PEG7-NHS acetate typically involves the reaction of a PEG derivative with a maleimide group and an NHS ester. The reaction conditions often include the use of organic solvents such as dichloromethane or dimethylformamide, and the reaction is carried out under inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, and involves rigorous quality control measures to ensure consistency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
Mal-propionylamido-PEG7-NHS acetate undergoes several types of chemical reactions, including:
Substitution Reactions: The NHS ester reacts with primary amines to form stable amide bonds.
Addition Reactions: The maleimide group reacts with thiol groups to form thioether bonds.
Common Reagents and Conditions
Primary Amines: React with the NHS ester under mild conditions (pH 7-9) to form amide bonds.
Thiol Groups: React with the maleimide group under neutral to slightly basic conditions to form thioether bonds.
Major Products
Amide Bonds: Formed from the reaction with primary amines.
Thioether Bonds: Formed from the reaction with thiol groups.
Scientific Research Applications
Mal-propionylamido-PEG7-NHS acetate is used in various scientific research applications, including:
Chemistry: Used as a linker in the synthesis of complex molecules.
Biology: Facilitates the conjugation of proteins and peptides for biochemical studies.
Medicine: Employed in the development of drug delivery systems and antibody-drug conjugates.
Industry: Used in the production of biocompatible materials and hydrogels.
Mechanism of Action
The mechanism of action of Mal-propionylamido-PEG7-NHS acetate involves the formation of stable covalent bonds with target molecules. The NHS ester reacts with primary amines to form amide bonds, while the maleimide group reacts with thiol groups to form thioether bonds. These reactions enable the precise conjugation of biomolecules, enhancing their stability and functionality .
Comparison with Similar Compounds
Similar Compounds
Mal-amido-PEG-NHS ester: Similar structure but with different PEG chain lengths.
Mal-amido-PEG-acetic acid: Lacks the NHS ester group, used for different conjugation strategies.
Mal-PEG-NHS ester: Similar functionality but with variations in the PEG chain length and reactive groups.
Uniqueness
Mal-propionylamido-PEG7-NHS acetate is unique due to its specific combination of a maleimide group and an NHS ester, which allows for versatile conjugation with both amines and thiols. This dual reactivity makes it highly valuable in bioconjugation and drug delivery applications .
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 2-[2-[2-[2-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H41N3O14/c31-22(5-7-29-23(32)1-2-24(29)33)28-6-8-37-9-10-38-11-12-39-13-14-40-15-16-41-17-18-42-19-20-43-21-27(36)44-30-25(34)3-4-26(30)35/h1-2H,3-21H2,(H,28,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIOOHTIEEISHMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)COCCOCCOCCOCCOCCOCCOCCNC(=O)CCN2C(=O)C=CC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H41N3O14 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
631.6 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![6-[(2-methylpropan-2-yl)oxycarbonylamino]-2-[[2-[[(E)-octadec-9-enoyl]amino]acetyl]amino]hexanoic acid](/img/structure/B8116260.png)
